1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol
Description
1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a pyrimidine ring
Properties
IUPAC Name |
1-[4-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-4-26-16(3)19(15(2)24-26)18-10-12-22-20(23-18)25-13-11-21(27,14-25)17-8-6-5-7-9-17/h5-10,12,27H,4,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIMQPHCSROREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NC(=NC=C2)N3CCC(C3)(C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized by reacting 3,5-dimethylpyrazole with ethyl iodide under basic conditions. The pyrimidine ring is typically formed by the condensation of appropriate aldehydes and amines. The final step involves the coupling of the pyrazole and pyrimidine intermediates with a pyrrolidine derivative under catalytic conditions to form the target compound .
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, where halogenated derivatives can be synthesized using reagents like sodium halides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]-3-phenylpyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Pyrimidine derivatives: These compounds are widely used in medicinal chemistry for their antiviral and anticancer activities.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may confer unique biological activities and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
